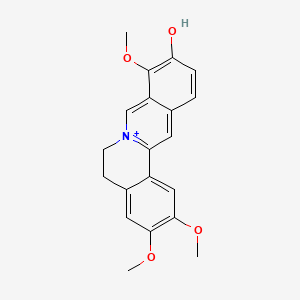
Dehydrocorydalmine
説明
Dehydrocorydalmine is an alkaloid. It has a role as a metabolite.
科学的研究の応用
Cardioprotective Effects
Dehydrocorydalmine has been studied for its cardioprotective properties. Research indicates that it can improve hypoxia tolerance in animal models by expanding coronary arteries and increasing blood flow. A study demonstrated that this compound serves as an active constituent in traditional Chinese medicine for treating coronary heart disease, highlighting its potential as a reference component for quality control of herbal preparations .
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (EFY Form) | Value (Pure Form) | p Value |
|---|---|---|---|
| C max (ng/mL) | 28.7 ± 6.92 | 9.40 ± 4.18 | 0.001 |
| T max (h) | 0.31 ± 0.13 | 1.00 ± 0.00 | 0.000 |
| AUC 0-t (ng∙h/mL) | 71.92 ± 14.79 | 52.39 ± 12.82 | 0.056 |
| T 1/2 (h) | 21.71 ± 12.35 | 7.93 ± 1.34 | 0.038 |
Antifungal Activity
This compound exhibits significant antifungal properties, making it a candidate for agricultural applications, particularly in combating plant pathogens.
Inhibition of Fungal Spore Germination
In vitro studies have shown that this compound effectively inhibits the germination of several fungal species, including Helminthosporium sp. and Curvularia sp., at concentrations ranging from 1,000 to 5,000 ppm .
Table 2: Effect of this compound on Fungal Spore Germination
| Fungi Tested | Control (%) | 1,000 ppm (%) | 2,000 ppm (%) | 3,000 ppm (%) | 4,000 ppm (%) | 5,000 ppm (%) |
|---|---|---|---|---|---|---|
| Alternaria cajani | 92.02 | 78.28 | 64.42 | 50.24 | 32.66 | 11.74 |
| Bipolaris sp. | 91.77 | 77.02 | 64.08 | 48.38 | 31.26 | 10.15 |
| Helminthosporium sp. | 68.44 | 52.04 | 36.19 | 35.24 | 21.99 | 0 |
| Fusarium udum | 82.58 | 69.82 | 51.44 | 30.67 | 21.88 | 5.74 |
| Curvularia sp. | 52.17 | 41.96 | 28.42 | 14.28 | 0 | 0 |
These findings suggest that this compound could be developed into a natural fungicide, offering an alternative to synthetic chemicals in agriculture.
Traditional Medicine Applications
In traditional medicine systems such as Ayurveda, this compound is utilized for treating various ailments including skin diseases, inflammation, and gastrointestinal issues . Its efficacy in these applications is supported by historical usage and preliminary scientific validation.
特性
IUPAC Name |
2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-10-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYXVWEZATIHL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218876 | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-10-hydroxy-2,3,9-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6877-27-6 | |
| Record name | Dehydrocorydalmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006877276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-10-hydroxy-2,3,9-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















